Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt
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Overview
Description
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety, a chlorophenyl group, and a pyrazolyl azo linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-chlorophenylhydrazine: This is achieved by the reduction of 4-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of the pyrazolone ring: The 4-chlorophenylhydrazine is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazolone ring.
Azo coupling reaction: The pyrazolone derivative is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with 4-chlorobenzenesulfonic acid to form the azo compound.
Formation of the dipotassium salt: The final step involves the neutralization of the azo compound with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo bond and formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various azo compounds and as a catalyst in certain reactions.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of dyes, pigments, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-chloro-3-nitro-, potassium salt
- Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt
- Benzenesulfonic acid, 4-chlorophenyl ester
Uniqueness
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt is unique due to its specific azo linkage and the presence of both sulfonic acid and pyrazolone moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
74578-12-4 |
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Molecular Formula |
C32H22Cl4K2N8O8S2 |
Molecular Weight |
930.7 g/mol |
IUPAC Name |
dipotassium;4-chloro-3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C16H12Cl2N4O4S.2K/c2*1-9-15(16(23)22(21-9)11-4-2-10(17)3-5-11)20-19-14-8-12(27(24,25)26)6-7-13(14)18;;/h2*2-8,15H,1H3,(H,24,25,26);;/q;;2*+1/p-2 |
InChI Key |
YEKNXPRKWRGJNE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.[K+].[K+] |
Origin of Product |
United States |
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